Methyl2-(5-bromo-6-methylbenzofuran-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a bromine atom and a methyl group on the benzofuran ring, as well as a methyl ester group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate typically involves the following steps:
Bromination: The starting material, 6-methylbenzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4).
Esterification: The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to form the final product, Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The methyl group on the benzofuran ring can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at room temperature.
Oxidation: Potassium permanganate (KMnO4) in water (H2O) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.
Major Products Formed
Substitution: Various substituted benzofuran derivatives.
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.
Interacting with Receptors: Modulating the activity of receptors involved in various biological processes.
Disrupting Cellular Pathways: Affecting key signaling pathways and cellular functions.
Comparison with Similar Compounds
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can be compared with other benzofuran derivatives, such as:
Methyl 2-(5-chloro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a chlorine atom instead of bromine.
Methyl 2-(5-fluoro-6-methylbenzofuran-3-yl)acetate: Similar structure but with a fluorine atom instead of bromine.
Methyl 2-(5-iodo-6-methylbenzofuran-3-yl)acetate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate imparts unique reactivity and biological activity compared to its halogenated counterparts. Bromine’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C12H11BrO3 |
---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 2-(5-bromo-6-methyl-1-benzofuran-3-yl)acetate |
InChI |
InChI=1S/C12H11BrO3/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(14)15-2/h3,5-6H,4H2,1-2H3 |
InChI Key |
UGMJAKMYODODTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)C(=CO2)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.